Ethyl 4-ethoxy-2,3-difluorobenzoate
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Overview
Description
Ethyl 4-ethoxy-2,3-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxy-2,3-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 4-ethoxy-2,3-difluorobenzoic acid and ethanol.
Reduction: Reduced derivatives of the original ester.
Scientific Research Applications
Ethyl 4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets. The ethoxy and difluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2,3-difluorobenzoic acid: A precursor in the synthesis of ethyl 4-ethoxy-2,3-difluorobenzoate.
Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate: A brominated analog with different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2,3-difluorobenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-3-15-8-6-5-7(9(12)10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ASNJSVKBZPHRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OCC)F)F |
Origin of Product |
United States |
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